molecular formula C24H20N2O5 B11332040 N-(4-methyl-2-nitrophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

N-(4-methyl-2-nitrophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11332040
M. Wt: 416.4 g/mol
InChI Key: PEYLZHJKKSJYPO-UHFFFAOYSA-N
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Description

N-(4-METHYL-2-NITROPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYL-2-NITROPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core benzopyran structure, followed by the introduction of the nitrophenyl and methylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYL-2-NITROPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the carbonyl group can produce a carboxylic acid.

Scientific Research Applications

N-(4-METHYL-2-NITROPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHYL-2-NITROPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-N-(4-NITROPHENYL)BENZENE-SULFONAMIDE
  • 2-METHOXY-4-NITROPHENYL ISOCYANATE

Uniqueness

N-(4-METHYL-2-NITROPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

N-(4-methyl-2-nitrophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C24H20N2O5/c1-14-3-6-16(7-4-14)22-13-18-12-17(8-9-19(18)24(28)31-22)23(27)25-20-10-5-15(2)11-21(20)26(29)30/h3-12,22H,13H2,1-2H3,(H,25,27)

InChI Key

PEYLZHJKKSJYPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=C(C=C(C=C4)C)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

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